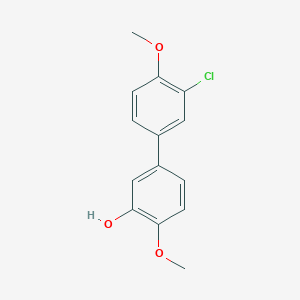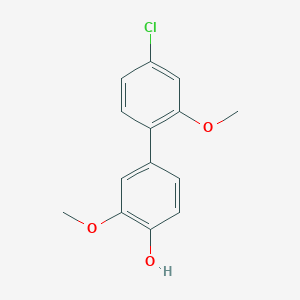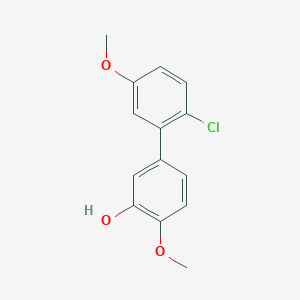
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% (5-CMP-2-MP) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is an aromatic compound with a molecular formula of C10H10ClO3. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used in the development of enzyme inhibitors, as a potential therapeutic agent for the treatment of cancer, and as a potential therapeutic agent for the treatment of Alzheimer’s disease. Additionally, it has been studied for its potential applications in the fields of plant biochemistry and plant physiology.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been suggested that it may act as a competitive inhibitor of the enzyme cytochrome P450.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, it has been shown to inhibit the activity of the enzyme cytochrome P450. Additionally, it has been suggested that it may have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% in lab experiments include its ease of synthesis and its potential applications in the fields of biochemistry, physiology, and pharmacology. Additionally, it has been shown to be a potent inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). The main limitation of using 5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% in lab experiments is that its mechanism of action is not fully understood.
Future Directions
Future research on 5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential therapeutic applications, such as in the treatment of cancer and Alzheimer’s disease. Additionally, further research should be conducted to determine its potential applications in the fields of plant biochemistry and plant physiology. Finally, further research should be conducted to determine the potential side effects of using 5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% in lab experiments.
Synthesis Methods
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol, 95% has been synthesized via a two-step process. The first step involves the reaction of 2-chloro-5-methoxybenzoic acid with anhydrous potassium carbonate in an aqueous solution of methanol. This reaction yields the desired product in a yield of up to 95%. The second step involves the reaction of the product from the first step with 2-methoxyphenol in an aqueous solution of methanol. This reaction yields the desired product in a yield of up to 90%.
properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-5-12(15)11(8-10)9-3-6-14(18-2)13(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOOMJWBHFCGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685671 |
Source


|
| Record name | 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-5-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261978-67-9 |
Source


|
| Record name | 2'-Chloro-4,5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

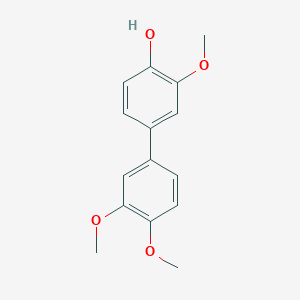
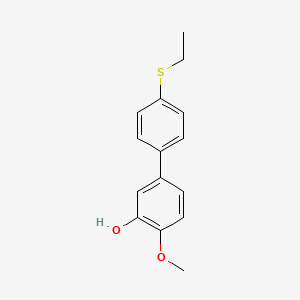
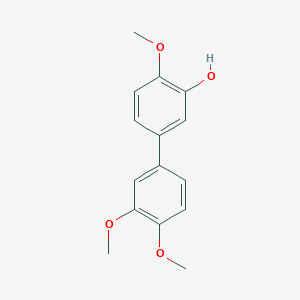
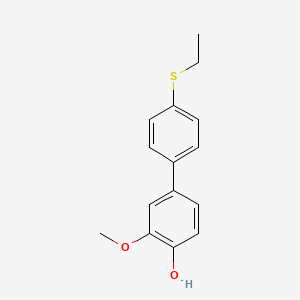
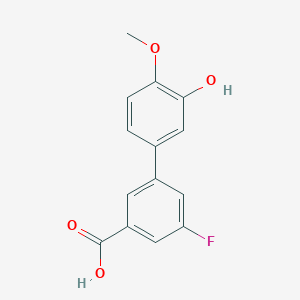


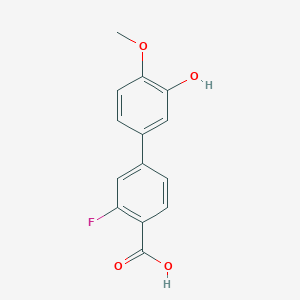
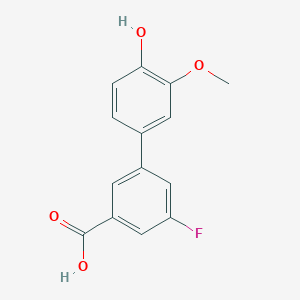
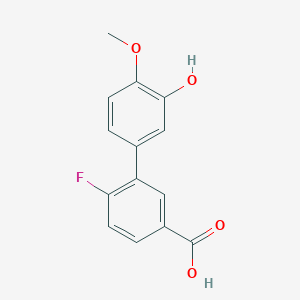
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)

